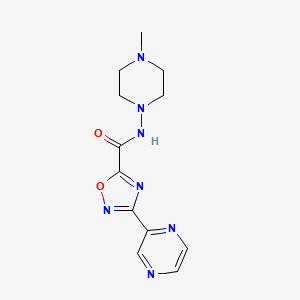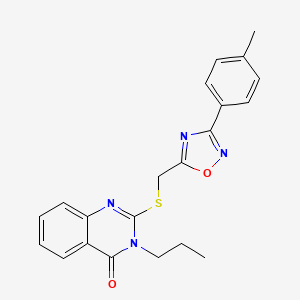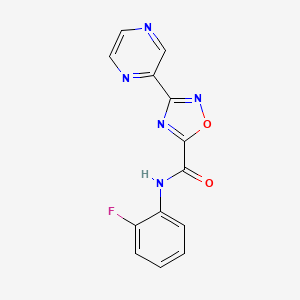![molecular formula C28H28N4O2 B2757969 3-methyl-N-[5-methyl-2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide CAS No. 1031969-36-4](/img/structure/B2757969.png)
3-methyl-N-[5-methyl-2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-[5-methyl-2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide is a complex organic compound with potential therapeutic applications. It features a benzamide group linked to an indole moiety, which is further substituted with a phenylpiperazine group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[5-methyl-2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide typically involves multiple steps, including the formation of the indole core, the introduction of the piperazine moiety, and the final coupling with the benzamide group. Common synthetic routes may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced to the indole core.
Coupling with Benzamide Group: The final step involves coupling the indole-piperazine intermediate with a benzamide derivative, often using coupling reagents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
3-methyl-N-[5-methyl-2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the indole or piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
3-methyl-N-[5-methyl-2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-methyl-N-[5-methyl-2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole and piperazine moieties are known to interact with serotonin and dopamine receptors, potentially modulating neurotransmitter activity. This interaction can influence various biological pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide
- 3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide
- N-[5-methyl-2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide
Uniqueness
3-methyl-N-[5-methyl-2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide is unique due to the specific substitution pattern on the indole and piperazine moieties, which can influence its binding affinity and selectivity for various biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
3-methyl-N-[5-methyl-2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2/c1-19-7-6-8-21(17-19)27(33)30-25-23-18-20(2)11-12-24(23)29-26(25)28(34)32-15-13-31(14-16-32)22-9-4-3-5-10-22/h3-12,17-18,29H,13-16H2,1-2H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZCCKUYMYMRMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(NC3=C2C=C(C=C3)C)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2757887.png)
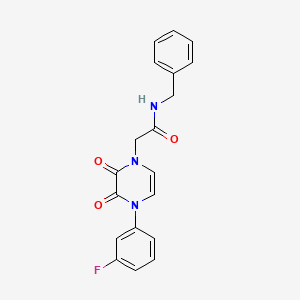
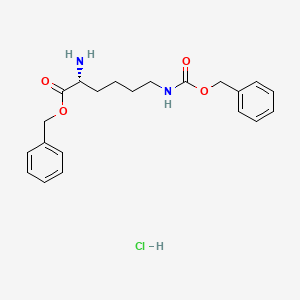
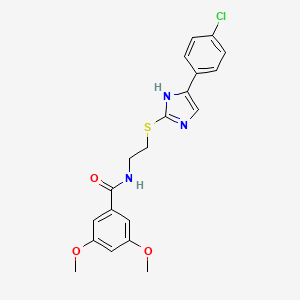
![8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2757894.png)
![N,N-dimethyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B2757895.png)
![(2E)-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-3-phenylprop-2-enamide](/img/structure/B2757896.png)
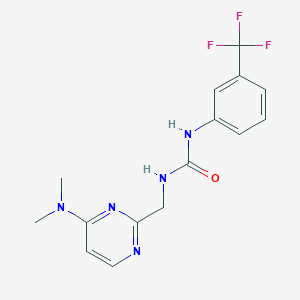
![2-methyl-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B2757899.png)
![(4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2757901.png)
![3-((4-(3-chlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2757902.png)
